(5,7-Dichloro-3-methyl-1-benzofuran-2-yl)(phenyl)methanone
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Overview
Description
(5,7-Dichloro-3-methyl-1-benzofuran-2-yl)(phenyl)methanone is a synthetic organic compound that belongs to the benzofuran family Benzofurans are known for their diverse biological activities and are widely used in medicinal chemistry
Mechanism of Action
Target of Action
It is known that benzofuran derivatives, which this compound is a part of, have been found to be effective antimicrobial agents . They have been used in the treatment of various diseases such as cancer or psoriasis .
Mode of Action
Benzofuran derivatives are known to interact with multiple receptors, which can lead to a variety of biological and pharmacological applications .
Biochemical Pathways
Benzofuran derivatives have been found to have a wide array of biological activities, suggesting they may interact with multiple pathways .
Pharmacokinetics
It is known that one of the targets achieved with most of the more recent compounds is improved bioavailability, allowing for once-daily dosing .
Result of Action
Benzofuran derivatives have been found to have a wide array of biological activities, suggesting they may have multiple effects at the molecular and cellular level .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (5,7-Dichloro-3-methyl-1-benzofuran-2-yl)(phenyl)methanone typically involves the condensation of 5,7-dichloro-3-methyl-1-benzofuran-2-carbaldehyde with phenylmethanone under acidic or basic conditions. The reaction is usually carried out in the presence of a catalyst such as p-toluenesulfonic acid or sodium hydroxide. The reaction mixture is then heated to reflux, and the product is isolated through crystallization or chromatography.
Industrial Production Methods
In an industrial setting, the production of this compound may involve more efficient and scalable methods such as continuous flow synthesis. This approach allows for better control over reaction conditions and can lead to higher yields and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
(5,7-Dichloro-3-methyl-1-benzofuran-2-yl)(phenyl)methanone can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the compound into alcohols or amines.
Substitution: Halogen atoms in the compound can be substituted with other functional groups such as alkyl, aryl, or amino groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Reagents like Grignard reagents (RMgX) or organolithium compounds (RLi) are employed for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.
Scientific Research Applications
Chemistry
In chemistry, (5,7-Dichloro-3-methyl-1-benzofuran-2-yl)(phenyl)methanone is used as a building block for the synthesis of more complex molecules
Biology
The compound has shown promise in biological studies, particularly in the development of antimicrobial agents. Benzofuran derivatives are known for their antimicrobial properties, and this compound is no exception .
Medicine
In medicinal chemistry, this compound is being explored for its potential therapeutic applications. It has been investigated for its anticancer, anti-inflammatory, and antiviral activities .
Industry
Industrially, the compound can be used in the synthesis of various pharmaceuticals and agrochemicals. Its versatility makes it a valuable intermediate in the production of a wide range of chemical products.
Comparison with Similar Compounds
Similar Compounds
(5,7-Dichloro-3-methyl-1-benzofuran-2-yl)(phenyl)methanone analogs: These compounds have similar structures but may differ in the substitution pattern on the benzofuran ring.
Benzofuran derivatives: Compounds such as psoralen, 8-methoxypsoralen, and angelicin share the benzofuran core structure and exhibit similar biological activities.
Uniqueness
What sets this compound apart from other similar compounds is its specific substitution pattern, which can lead to unique biological activities and chemical reactivity. This makes it a valuable compound for further research and development in various scientific fields.
Properties
IUPAC Name |
(5,7-dichloro-3-methyl-1-benzofuran-2-yl)-phenylmethanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H10Cl2O2/c1-9-12-7-11(17)8-13(18)16(12)20-15(9)14(19)10-5-3-2-4-6-10/h2-8H,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FRHNEIRNXYDOPL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(OC2=C1C=C(C=C2Cl)Cl)C(=O)C3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H10Cl2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
305.2 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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